

Unveiling the Potency of S-Methyl-N,N-diethylthiocarbamate Sulfone: A Comparative Analysis

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Compound of Interest

Compound Name:	<i>S-Methyl-N,N-diethylthiocarbamate Sulfone</i>
Cat. No.:	B014985

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For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is paramount. **S-Methyl-N,N-diethylthiocarbamate Sulfone** (DETC-Me sulfone), a potential metabolite of the alcohol-aversion drug disulfiram, has emerged as a potent inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in ethanol metabolism. This guide provides a comprehensive comparison of DETC-Me sulfone with its parent compound, disulfiram, and a related metabolite, S-methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-Me sulfoxide), supported by experimental data and detailed methodologies.

S-Methyl-N,N-diethylthiocarbamate Sulfone has demonstrated significant inhibitory effects on the low K_m mitochondrial aldehyde dehydrogenase (ALDH2), the primary enzyme responsible for acetaldehyde metabolism.^{[1][2]} Its potency, as highlighted in various studies, surpasses that of disulfiram, suggesting its potential role as an active metabolite in the therapeutic effects of the latter.

Comparative Inhibitory Potency

The following tables summarize the quantitative data on the in vitro and in vivo inhibition of ALDH2 by **S-Methyl-N,N-diethylthiocarbamate Sulfone** and its counterparts.

Table 1: In Vitro Inhibition of Rat Liver Mitochondrial Low K_m Aldehyde Dehydrogenase (ALDH2)

Compound	IC50 (μM)	Notes
S-Methyl-N,N-diethylthiocarbamate Sulfone	0.42 ± 0.04[2]	Potent inhibitor.
S-Methyl-N,N-diethylthiocarbamate Sulfone	3.8[1]	
S-Methyl-N,N-diethylthiocarbamate Sulfone	0.53 ± 0.11[3]	In detergent-solubilized mitochondria.
S-Methyl-N,N-diethylthiocarbamate Sulfoxide	0.93 ± 0.04[3]	In detergent-solubilized mitochondria.
Disulfiram	7.5 ± 1.2[2]	
Disulfiram	7.4 ± 1.0[3]	In detergent-solubilized mitochondria.

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 2: In Vivo Inhibition of Rat Liver Mitochondrial Low Km Aldehyde Dehydrogenase (ALDH2)

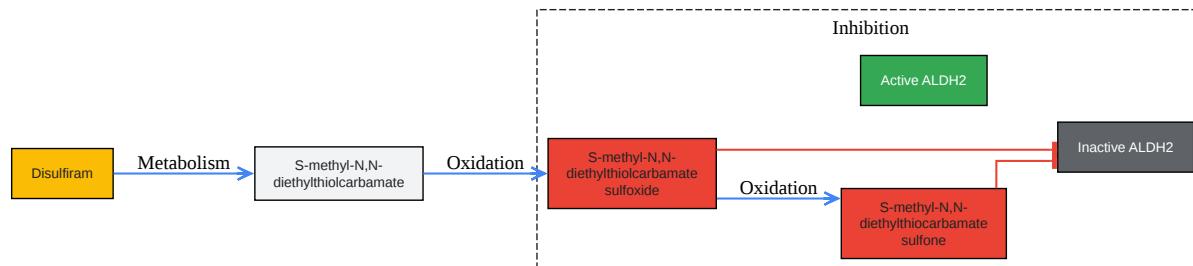
Compound	ID50 (μmol/kg)	ID50 (mg/kg)
S-Methyl-N,N-diethylthiocarbamate Sulfone	170[1]	31[1]
Diethyldithiocarbamate methyl ester sulfine	57[4]	Not specified
S-methyl-N,N-diethylthiocarbamate (DETC-Me)	Not specified	6.5[5]
Diethyldithiocarbamate-methyl ester (DDTC-Me)	Not specified	15.5[5]
Disulfiram	Not specified	56.2[5]

ID50: The dose of a drug that is required to produce a 50% inhibition in vivo.

The data clearly indicates that **S-Methyl-N,N-diethylthiocarbamate Sulfone** is a more potent inhibitor of ALDH2 both in vitro and in vivo compared to disulfiram.[1][2]

Metabolic Pathway and Mechanism of Action

Disulfiram is believed to be a prodrug that undergoes metabolic activation to exert its inhibitory effect on ALDH. One proposed pathway involves its conversion to S-methyl-N,N-diethylthiocarbamate (MeDTC), which is then oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC sulfoxide) and subsequently to S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC sulfone).[2][3] Both the sulfoxide and sulfone metabolites are potent, irreversible inhibitors of ALDH2.[2][3] The inhibition is time-dependent and follows pseudo-first-order kinetics.[2][3]



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Metabolic activation of disulfiram and inhibition of ALDH2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments based on the available literature.

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

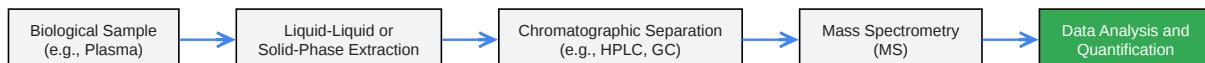
- Enzyme Preparation: Rat liver mitochondria are isolated through differential centrifugation. The mitochondrial pellet is then solubilized using a detergent (e.g., Triton X-100) to release the ALDH enzyme.
- Incubation: The solubilized mitochondrial preparation (containing ALDH) is pre-incubated with varying concentrations of the inhibitor (**S-Methyl-N,N-diethylthiocarbamate Sulfone**, disulfiram, etc.) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
- Enzyme Activity Measurement: The enzymatic reaction is initiated by adding the substrate (e.g., acetaldehyde) and the cofactor NAD+. The activity of ALDH is determined by monitoring the rate of NADH formation, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
- Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (without inhibitor). The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Aldehyde Dehydrogenase (ALDH) Inhibition Assay

- Animal Dosing: Male Sprague-Dawley rats are administered the test compound (e.g., **S-Methyl-N,N-diethylthiocarbamate Sulfone**) via intraperitoneal (i.p.) injection at various doses.
- Tissue Harvesting: At predetermined time points after administration, the animals are euthanized, and the livers are excised and homogenized.
- Mitochondrial Isolation and Enzyme Assay: Mitochondria are isolated from the liver homogenates, and the ALDH activity is measured using the in vitro assay protocol described above.
- Data Analysis: The ALDH activity in the treated animals is compared to that in a vehicle-treated control group. The ID₅₀ value is calculated as the dose of the compound that causes a 50% reduction in ALDH activity.

Analysis of Thiocarbamates in Biological Samples

The determination of thiocarbamates and their metabolites in biological matrices like plasma or tissue homogenates often requires sophisticated analytical techniques.



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Workflow for the analysis of thiocarbamates in biological samples.

A common approach involves:

- Sample Preparation: Extraction of the analytes from the biological matrix using methods like liquid-liquid extraction or solid-phase extraction.
- Chromatographic Separation: Separation of the target compounds from other matrix components using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
- Detection and Quantification: Detection and quantification of the separated compounds using a sensitive detector, such as a mass spectrometer (MS). This provides high selectivity and sensitivity for accurate measurement.

In conclusion, **S-Methyl-N,N-diethylthiocarbamate Sulfone** stands out as a highly potent, irreversible inhibitor of ALDH2. Its superior inhibitory activity compared to disulfiram supports the hypothesis that it is a key active metabolite responsible for the therapeutic effects of the parent drug. The provided data and experimental frameworks offer a solid foundation for further research and development in this area.

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